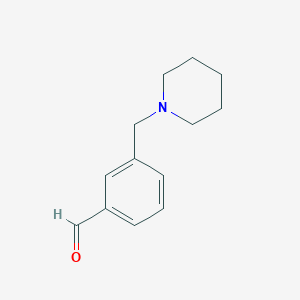

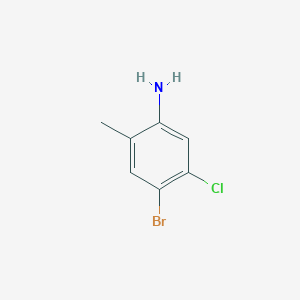

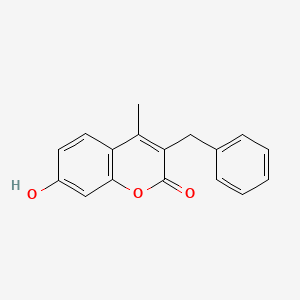

![molecular formula C14H10BrClO3 B1277079 2-[(4-Bromobenzyl)oxy]-5-chlorobenzoic acid CAS No. 938357-62-1](/img/structure/B1277079.png)

2-[(4-Bromobenzyl)oxy]-5-chlorobenzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of halogenated aromatic compounds often involves the use of halogenated phenols or benzoic acids as starting materials. For instance, the synthesis of 4-bromo-2-(bromomethyl)-1-((4-chlorobenzyl)oxy)benzene, a related compound, was achieved by an elimination reaction, reduction reaction, and bromination starting from 1-chloro-4-(chloromethyl)benzene and 5-bromo-2-hydroxybenzaldehyde . This suggests that a similar approach could be used for the synthesis of "2-[(4-Bromobenzyl)oxy]-5-chlorobenzoic acid," potentially involving a halogenated benzyl bromide and a chlorobenzoic acid.

Molecular Structure Analysis

The molecular structure of halogenated aromatic compounds is often confirmed using techniques such as IR spectroscopy and X-ray diffraction. For example, the structure of 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate was confirmed using these methods . The molecular structure of "2-[(4-Bromobenzyl)oxy]-5-chlorobenzoic acid" would likely show similar characteristics, with the presence of halogen atoms influencing the electronic distribution within the molecule.

Chemical Reactions Analysis

Halogenated aromatic compounds can undergo various chemical reactions, including oxidative thermal degradation. The study of the oxidation of a mixture of 2-chlorophenol and 2-bromophenol revealed a range of products, including various dibenzodioxins and dibenzofurans . This indicates that "2-[(4-Bromobenzyl)oxy]-5-chlorobenzoic acid" could also participate in complex reactions under certain conditions, potentially leading to the formation of similar compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated aromatic compounds can be studied using various spectroscopic and computational methods. For instance, the vibrational wavenumbers, hyperpolarizability, and HOMO-LUMO analysis of 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate were investigated using HF and DFT methods . Similar studies could provide insights into the properties of "2-[(4-Bromobenzyl)oxy]-5-chlorobenzoic acid," such as its stability, electronic properties, and reactivity.

科学的研究の応用

1. Coordination Polymers and Non-Covalent Assembly

Research by Carter et al. (2018) in the field of coordination polymers involves studying uranyl oxo atoms' engagement in non-covalent assembly through hydrogen or halogen bonding interactions. The study focuses on materials containing benzoic acid derivatives, including m-bromobenzoic acid, which shares structural similarities with 2-[(4-Bromobenzyl)oxy]-5-chlorobenzoic acid. This research is vital in understanding halogen-oxo interactions in coordination polymers, which can have implications in materials science and molecular engineering (Carter, Kalaj, Kerridge, & Cahill, 2018).

2. Improved Synthesis of Pharmaceutical Compounds

Liu et al. (2008) developed an improved method for synthesizing C-aryl glucoside SGLT2 inhibitors, starting from 5-bromo-2-chlorobenzoic acid. This approach is notable for its efficiency and ability to avoid undesired isomers. Such research is crucial in pharmaceutical synthesis, where starting materials like 2-[(4-Bromobenzyl)oxy]-5-chlorobenzoic acid are key in developing new therapeutic agents (Liu, Li, & Lu, 2008).

3. Halogen Bonding in Crystal Structures

Research by Pramanik, Pavan, and Guru Row (2017) delves into the impact of halogen bonding on the crystal structure of compounds like 4-bromo-2-chloro benzoic acid. Their findings reveal how halogen bonds influence the packing preferences in solid solutions, which is crucial for understanding molecular interactions in solid-state chemistry (Pramanik, Pavan, & Guru Row, 2017).

4. Antimicrobial Activity of Derivatives

Al-Smadi et al. (2019) explored the synthesis of thiadiazole and selenadiazole derivatives containing bromobenzyl and chlorobenzyl groups. They assessed their antimicrobial activity, demonstrating the potential of such compounds in developing new antibiotics. This research is significant in the field of medicinal chemistry, particularly in the context of creating new antimicrobial agents from benzoic acid derivatives (Al-Smadi, Mansour, Mahasneh, Khabour, Masadeh, & Alzoubi, 2019).

特性

IUPAC Name |

2-[(4-bromophenyl)methoxy]-5-chlorobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrClO3/c15-10-3-1-9(2-4-10)8-19-13-6-5-11(16)7-12(13)14(17)18/h1-7H,8H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXJYAFNCLLJTTA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC2=C(C=C(C=C2)Cl)C(=O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Bromobenzyl)oxy]-5-chlorobenzoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

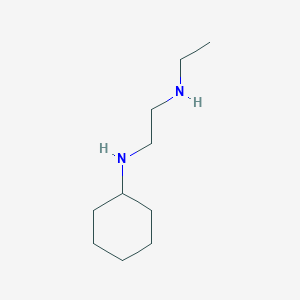

![[3-(2-Morpholinoethoxy)phenyl]methanol](/img/structure/B1277016.png)

![[3-(2-Morpholinoethoxy)phenyl]methylamine](/img/structure/B1277017.png)